3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride
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Overview
Description
3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H19NSi·HCl. It is a derivative of cyclobutan-1-amine, where a trimethylsilyl group is attached to the third carbon of the cyclobutane ring. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to form the amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutan-1-amine.
Reduction: Simpler amines or hydrocarbons.
Substitution: Various substituted cyclobutan-1-amines depending on the reagent used.
Scientific Research Applications
3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)methylcyclobutan-1-amine
- 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C7H18ClNSi |
---|---|
Molecular Weight |
179.76 g/mol |
IUPAC Name |
3-trimethylsilylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17NSi.ClH/c1-9(2,3)7-4-6(8)5-7;/h6-7H,4-5,8H2,1-3H3;1H |
InChI Key |
PNTSEDYRUKXRQI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC(C1)N.Cl |
Origin of Product |
United States |
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